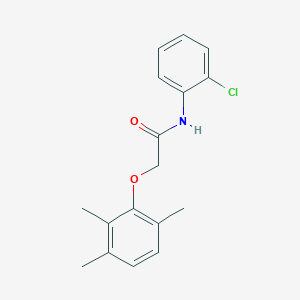![molecular formula C19H30N2O3 B5620937 [1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol](/img/structure/B5620937.png)
[1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar complex molecules often involves multiple steps, including condensation reactions, and is characterized by spectroscopic techniques and X-ray crystallography. For instance, compounds with structural similarities have been synthesized through reactions involving specific sulfonyl chlorides and bases in solvents like methylene dichloride, with their structures confirmed by X-ray diffraction studies (S. Naveen et al., 2015).
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed through X-ray crystallography, revealing details such as the crystallization in monoclinic crystal systems and the conformation of the piperidine rings. These studies provide insights into the geometrical arrangements and conformations critical to understanding the chemical behavior of the compound (S. Naveen et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving similar compounds include catalytic oxidative cyclization and reactions with primary amines, leading to various products and intermediates. These reactions are critical for functionalizing the compound or for further chemical transformations (M. Dönges et al., 2014).
Physical Properties Analysis
The physical properties, such as crystal structure, can be determined through X-ray crystallography, providing valuable information on the compound's stability and physical form. This information is crucial for material science applications and for understanding the compound's behavior under various conditions (C. S. Karthik et al., 2021).
Chemical Properties Analysis
Chemical properties, including reactivity and stability, can be inferred from synthesis reactions and structural analysis. Studies on similar compounds show the importance of inter- and intramolecular interactions, which play a significant role in determining the chemical properties and reactivity of the molecule (S. Naveen et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(hydroxymethyl)-3-(3-methylbut-2-enyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-14(2)8-10-19(13-22)9-5-11-21(12-19)18(23)7-6-17-15(3)20-24-16(17)4/h8,22H,5-7,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODQSGQWFUIGNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCCC(C2)(CC=C(C)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1,3-benzothiazol-2-ylamino)-5-methyl-4-pyrimidinyl]ethanone](/img/structure/B5620861.png)

![(3R*,4S*)-4-cyclopropyl-1-[(2-phenylpyrimidin-5-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5620870.png)
![N~4~-(3,4-difluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine](/img/structure/B5620875.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B5620876.png)


![9-(cyclopropylmethyl)-4-(1H-imidazol-1-ylacetyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5620906.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5620927.png)

![2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B5620959.png)

![N-[4-(dimethylamino)phenyl]-1-naphthamide](/img/structure/B5620981.png)